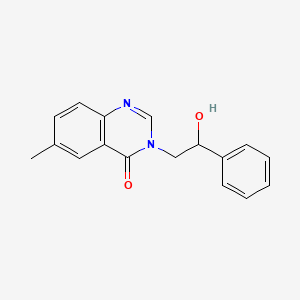![molecular formula C17H18N2O B7527105 N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7527105.png)
N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide, also known as MPDI, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MPDI is a potent and selective inhibitor of a specific protein, which makes it a promising candidate for the treatment of various diseases.
作用机制
N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide works by inhibiting the activity of a specific protein, which is involved in various cellular processes such as cell proliferation, survival, and migration. This protein is overexpressed in many diseases, including cancer, inflammation, and neurodegeneration. N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide binds to the active site of the protein, preventing its activity and leading to the inhibition of the disease-related cellular processes.
Biochemical and Physiological Effects:
N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of a specific protein, leading to the inhibition of cell proliferation, survival, and migration. N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a neuroprotective effect by reducing neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide is also selective for a specific protein, which makes it a useful tool for studying the role of this protein in various diseases. However, N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide has not been extensively studied in animal models, which limits its potential for in vivo studies.
未来方向
There are several future directions for N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide research. One potential application is in cancer therapy. N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide has shown significant anti-cancer activity in several cancer cell lines, and further studies are needed to determine its efficacy in animal models and clinical trials. Another potential application is in the treatment of neurodegenerative diseases. N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide has shown a neuroprotective effect in animal models, and further studies are needed to determine its potential for treating diseases such as Alzheimer's and Parkinson's. Finally, N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide could be used as a tool for studying the role of the specific protein it targets in various diseases, which could lead to the development of new therapies.
合成方法
The synthesis of N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide involves a multistep process that includes the reaction of 6-methylpyridin-3-amine with 2,3-dihydro-1H-indene-5-carboxylic acid, followed by the addition of a coupling reagent to form the amide bond. The final product is obtained through purification and isolation steps. The chemical structure of N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide is shown below:
科学研究应用
N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein, which is involved in various diseases such as cancer, inflammation, and neurodegeneration. N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide has been tested in various in vitro and in vivo models, and the results have been promising. It has shown significant anti-cancer activity in several cancer cell lines, including breast, lung, and colon cancer. N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-5-6-13(10-18-12)11-19-17(20)16-8-7-14-3-2-4-15(14)9-16/h5-10H,2-4,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYLPBLFHSOBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

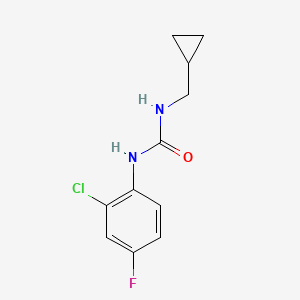
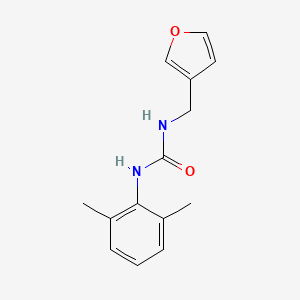
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
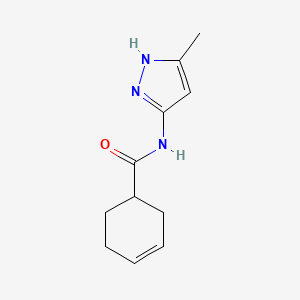

![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
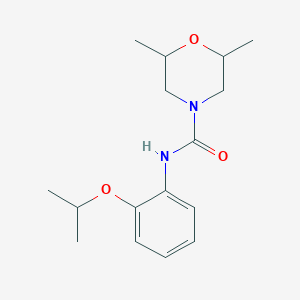

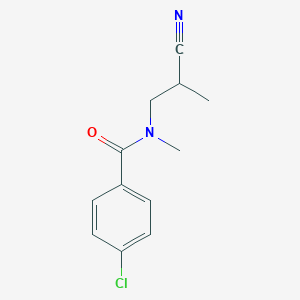
![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
